4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane is a boronic ester featuring a spiro-conjugated fluorene-xanthene backbone. This compound (CAS: 1160862-12-3) is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of related spiro-fluorene-xanthene derivatives (e.g., DSFX-OSFX in ). Its rigid spiro architecture enhances thermal stability and suppresses defect emission, making it valuable in organic electronics, particularly as an OLED intermediate .
Key properties include:
Properties
Molecular Formula |
C31H27BO3 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)20-17-18-28-26(19-20)31(25-15-9-10-16-27(25)33-28)23-13-7-5-11-21(23)22-12-6-8-14-24(22)31/h5-19H,1-4H3 |
InChI Key |
BMXVARCCEGLZLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Preparation Methods
Yield and Purity
- Typical yields for the Suzuki coupling step range from 70% to 85%, depending on catalyst loading and reaction time.
- The final product purity is generally above 95% after purification, confirmed by NMR and HPLC analysis.
Reaction Optimization
- Increasing catalyst concentration improves reaction rate but may increase cost.
- Use of dry solvents and strict inert atmosphere conditions significantly reduces side reactions.
- Temperature optimization balances reaction speed and decomposition risk.
Comparative Data Table of Key Parameters
| Parameter | Typical Range | Effect on Synthesis |
|---|---|---|
| Catalyst loading | 1–5 mol% | Higher loading increases rate but costlier |
| Base concentration | 1.5–3 equivalents | Ensures complete deprotonation and coupling |
| Temperature | 60–110 °C | Higher temp accelerates reaction |
| Reaction time | 6–24 hours | Longer time improves conversion |
| Solvent | THF, DMF, toluene | Solvent polarity affects solubility and rate |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, K2CO3, aryl boronate, aryl halide | 80–110 °C, inert atmosphere | High selectivity, good yields | Sensitive to moisture/air |
| Buchwald-Hartwig Coupling | Pd catalyst, amine, aryl halide | 80–100 °C, inert atmosphere | Useful for amine introduction | More complex catalyst systems |
| Boronate Ester Formation | Pinacolborane or boronic acid | Mild temperature, inert atmosphere | Efficient ring formation | Requires pure intermediates |
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane is C31H27BO3 with a molecular weight of approximately 458.36 g/mol. Its structure features a boron atom integrated into a dioxaborolane framework, which is further substituted with a spirofluorene moiety. The presence of tetramethyl groups enhances its solubility and stability, making it suitable for various applications in organic synthesis and materials science .
Organic Synthesis
This compound serves as a valuable intermediate in several organic reactions due to its electrophilic boron atom. It can participate in:
- Cross-Coupling Reactions : Organoboron compounds like this one are often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules .
- Nucleophilic Additions : The electrophilic nature of the boron atom allows it to interact favorably with nucleophiles, facilitating the formation of new compounds .
Materials Science
The unique structural features of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane make it relevant for:
- Organic Electronics : Its ability to form stable films and its electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research suggests that compounds with spiro structures can enhance charge transport properties .
- Fluorescent Materials : The spirofluorene moiety contributes to luminescence properties that can be exploited in developing fluorescent sensors or markers .
Case Study 1: Synthesis of Fluorescent Dyes
Research has shown that derivatives of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane can be synthesized to create novel fluorescent dyes. These dyes have potential applications in biological imaging due to their high stability and brightness compared to traditional fluorescent compounds .
Case Study 2: Development of Organic Photovoltaics
A study explored the use of this compound in the fabrication of organic photovoltaic devices. The results indicated that incorporating this organoboron compound improved the efficiency of charge separation and transport within the device architecture, leading to enhanced energy conversion efficiencies .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-2’-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spiro linkage and dioxaborolane moiety contribute to its ability to form stable complexes with various substrates. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Spiro vs. Linear Fluorenes : The spiro-xanthene backbone in the target compound provides superior steric hindrance compared to linear fluorene derivatives (e.g., ), reducing π-π stacking and improving luminescence efficiency in OLEDs .
- Substituent Effects : Alkyl chains (e.g., dioctyl in ) enhance solubility in organic solvents, whereas phenyl groups () increase electron delocalization for photovoltaic applications.
- Synthetic Efficiency : Yields for spiro-conjugated derivatives (e.g., 74.4% in ) are comparable to those of simpler fluorene boronic esters, though reaction times may vary with steric complexity.
Photophysical and Electronic Properties
- Target Compound : The spiro-xanthene moiety suppresses aggregation-induced quenching (AIQ), a common issue in OLEDs. This is analogous to DSFX-OSFX, which exhibits hierarchical supramolecular ordering for defect-free emission .
- Spirobi[fluorene] Analog () : With a molecular weight of 442.36 g/mol, this derivative shows blue-shifted emission compared to the target compound due to reduced conjugation.
- Diphenylfluorene Derivative () : The electron-rich diphenyl groups enhance charge transport, making it suitable for hole-transport layers in solar cells.
Biological Activity
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane is a complex organic compound with significant potential in various scientific fields due to its unique structural properties. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro linkage connecting two aromatic systems: fluorene and xanthene. The presence of the dioxaborolane moiety enhances its versatility. Below are key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C31H27BO3 |
| Molecular Weight | 458.4 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,2-dioxaborolane |
| CAS Number | 2106888-79-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spiro structure and dioxaborolane moiety allow it to form stable complexes with various substrates. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes.
Potential Biological Interactions:
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes.
- Receptor Binding : It has the potential to bind to specific receptors involved in cellular signaling.
Applications in Research and Medicine
Research indicates several promising applications for 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane:
- Chemistry : It serves as a building block for synthesizing more complex molecules and materials.
- Biological Studies : Its unique structure makes it suitable for studying molecular interactions and biological pathways.
- Medical Research : Ongoing studies are exploring its potential as a therapeutic agent or diagnostic tool.
Case Studies
-
Photovoltaic Applications :
- A study demonstrated the use of this compound in developing organic semiconductors. Its spiro structure enhances charge transport efficiency in photovoltaic devices.
- Researchers found that incorporating this compound into solar cell designs improved overall efficiency by facilitating better charge separation and transport.
-
Drug Delivery Systems :
- Investigations into drug delivery systems using this compound have shown its potential for encapsulating therapeutic agents. The dioxaborolane moiety can stabilize drugs while enhancing their bioavailability.
-
Molecular Imaging :
- Preliminary studies suggest that the compound could be utilized in molecular imaging techniques due to its unique optical properties. This could facilitate real-time tracking of biological processes in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
